4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione
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Overview
Description
4-Amino-1-methyl-2lambda6-thia-1-azaspiro[44]non-3-ene-2,2-dione is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of a sulfur atom and an azaspiro ring system, which contribute to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The final product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups to the amino moiety.
Scientific Research Applications
4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-2-thia-1-azaspiro[4.4]non-3-ene-2,2-dioxide
- 4-Amino-1-methyl-2-thia-1-azaspiro[4.4]non-3-ene
Uniqueness
Compared to similar compounds, 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione is unique due to its specific spirocyclic structure and the presence of a sulfur atom in a lambda6 oxidation state. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.4]non-3-en-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-10-8(4-2-3-5-8)7(9)6-13(10,11)12/h6H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHELMMVHSJHHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCCC2)C(=CS1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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